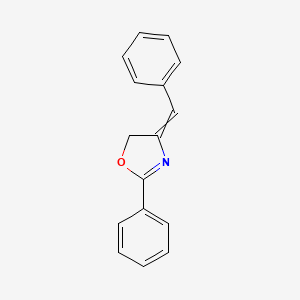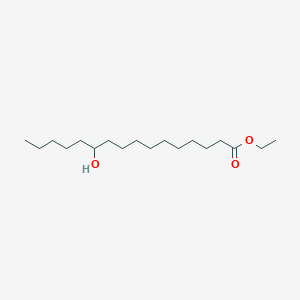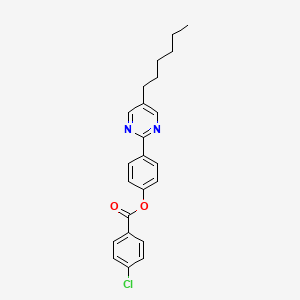
1-Methyl-3H-phenoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3H-phenoxazin-3-one is a heterocyclic compound belonging to the phenoxazine family. This compound is characterized by its tricyclic structure, which includes an oxygen and nitrogen atom in the central ring. Phenoxazine derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3H-phenoxazin-3-one can be synthesized through several methods. One common approach involves the oxidative cyclocondensation of o-aminophenols. This reaction can be catalyzed by various oxidants such as air/laccase, hydrogen peroxide/horseradish peroxidase, and tert-butyl hydroperoxide/diphenyl diselenide . The reaction conditions typically involve moderate temperatures and specific catalysts to achieve high yields.
Industrial Production Methods: Industrial production of this compound often employs environmentally friendly oxidants like hydrogen peroxide activated by cyclodextrin ketone or dioxygen in the presence of catalysts such as cobalt or copper . These methods are preferred due to their cost-effectiveness and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3H-phenoxazin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms, often using alkylating agents or halogenated compounds.
Major Products: The major products formed from these reactions include various substituted phenoxazines, which can exhibit different physical and chemical properties depending on the substituents introduced.
Scientific Research Applications
1-Methyl-3H-phenoxazin-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-3H-phenoxazin-3-one involves its interaction with various molecular targets. For instance, it can bind to histone deacetylases, affecting gene expression by altering the acetylation status of histone proteins . This interaction can lead to changes in cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Phenoxazine: The parent compound of 1-Methyl-3H-phenoxazin-3-one, known for its use in dyes and pigments.
2-Amino-3H-phenoxazin-3-one: A derivative with significant biological activity, including anticancer properties.
7-Hydroxy-3H-phenoxazin-3-one: Used as a redox indicator and in cell viability assays.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique photophysical properties and biological activities. Its ability to act as a fluorescent dye and its potential therapeutic applications make it a valuable compound in various research fields.
Properties
CAS No. |
74683-32-2 |
|---|---|
Molecular Formula |
C13H9NO2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
1-methylphenoxazin-3-one |
InChI |
InChI=1S/C13H9NO2/c1-8-6-9(15)7-12-13(8)14-10-4-2-3-5-11(10)16-12/h2-7H,1H3 |
InChI Key |
OCXVSBGNBAKNIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C=C2C1=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


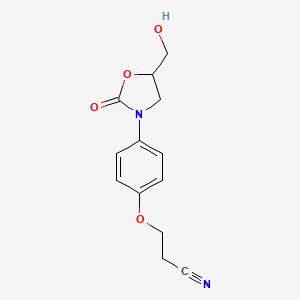
![2-[(Dimethylamino)(phenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14448269.png)
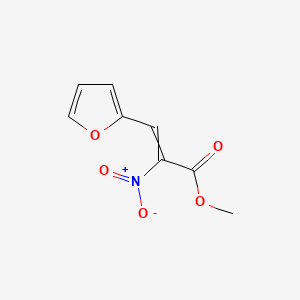
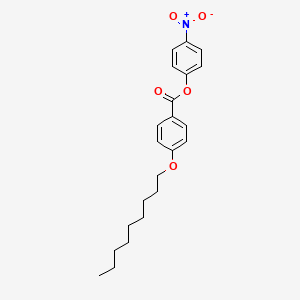
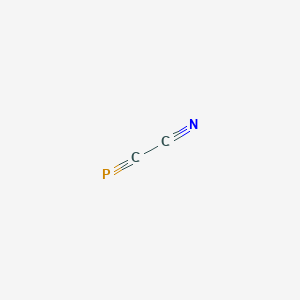

![4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14448286.png)
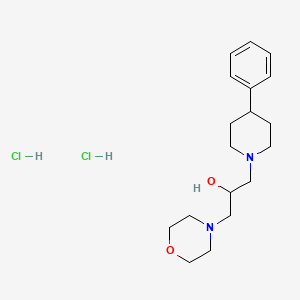
![1,1,1-Trichloro-3-[2-(ethylsulfanyl)-4-oxoazetidin-3-yl]butan-2-yl carbonate](/img/structure/B14448290.png)
![2,4-Dichloro-1-oxa-2lambda~5~-phosphaspiro[4.5]dec-3-en-2-one](/img/structure/B14448304.png)
